molecular formula C58H97N15O17 B1675795 Lysobactin CAS No. 118374-47-3

Lysobactin

货号 B1675795
CAS 编号: 118374-47-3
分子量: 1276.5 g/mol
InChI 键: KQMKBWMQSNKASI-AVSFGBOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysobactin, also known as katanosin B, is a potent antibiotic with in vivo efficacy against Staphylococcus aureus and Streptococcus pneumoniae. It was previously shown to inhibit peptidoglycan (PG) biosynthesis.

属性

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21S,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)/t30-,31-,33+,34+,35-,36-,37-,39-,40-,41-,42-,43-,44+,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMKBWMQSNKASI-AVSFGBOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC(C)C)[C@@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H97N15O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysobactin

CAS RN

118374-47-3
Record name Lysobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118374473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSOBACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AOO1Y4OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysobactin
Reactant of Route 2
Lysobactin
Reactant of Route 3
Lysobactin
Reactant of Route 4
Lysobactin
Reactant of Route 5
Lysobactin
Reactant of Route 6
Lysobactin

Citations

For This Compound
482
Citations
W Lee, K Schaefer, Y Qiao, V Srisuknimit… - Journal of the …, 2016 - ACS Publications
… To determine whether lysobactin could be a substrate binder, we … that lysobactin is a substrate binder that binds the reducing end of lipid-linked cell wall precursors. Although lysobactin, …
Number of citations: 69 pubs.acs.org
F von Nussbaum, S Anlauf… - Angewandte …, 2007 - Wiley Online Library
… Lariat structure of lysobactin (1), consisting of a dipeptidic … Lysobactin has excellent in vitro activity against a wide range … We envisioned lysobactin to be a biologically promising but …
Number of citations: 54 onlinelibrary.wiley.com
AA Tymiak, TJ McCormick… - The Journal of Organic …, 1989 - ACS Publications
A new antibiotic, lysobactin (1), was isolated from fermentations of Lysobacter sp. ATCC 53042. Lysobactin was shown to be a potent agent against Gram-positive aerobic and …
Number of citations: 110 pubs.acs.org
A Guzman-Martinez, R Lamer… - Journal of the …, 2007 - ACS Publications
… lysobactin represents a promising agent for the treatment bacterial infections due to resistant pathogens. We describe a convergent synthesis of lysobactin … lysobactin and its analogues. …
Number of citations: 63 pubs.acs.org
J Hou, L Robbel, MA Marahiel - Chemistry & biology, 2011 - cell.com
… lysobactin assembly. Sequential analysis of the Lysobacter sp. ATCC 53042 genome revealed the lysobactin … primary sequence of lysobactin, a linear logic of lysobactin biosynthesis is …
Number of citations: 75 www.cell.com
S Panthee, H Hamamoto, A Paudel, K Sekimizu - Archives of microbiology, 2016 - Springer
… Lysobactin was first isolated in the 1980s, but it took more three decades to reveal its … of multiple lysobacterial antibiotics like WAP, HSAF, lysobactin, cephabacins and lysocin. Based on …
Number of citations: 81 link.springer.com
JR Sullivan, J Yao, C Courtine, A Lupien… - Microbiology …, 2022 - Am Soc Microbiol
… Lysobactin and sorangicin A were active against the M. abscessus complex and drug … Using an in-house library of curated natural products, we identified lysobactin and sorangicin A as …
Number of citations: 7 journals.asm.org
Y Xie, S Wright, Y Shen, L Du - Natural product reports, 2012 - pubs.rsc.org
… linear lysobactin and desleucyllysobactin generated from the hydrolysis of lysobactin, almost … of a D-amino acid at the N-terminus are important for the antibacterial activity of lysobactin. …
Number of citations: 169 pubs.rsc.org
J O'SULLIVAN, JE McCULLOUGH, AA Tymiak… - The journal of …, 1988 - jstage.jst.go.jp
… Anew antibacterial agent, lysobactin, has been isolated from a … Lysobactin is a dibasic peptide with markedactivity against … Lysobacter (ATCC53042) which we called lysobactin (Fig. 1). …
Number of citations: 111 www.jstage.jst.go.jp
A Guzman-Martinez - 2007 - academia.edu
… Thus, if lysobactin achieves … , lysobactin represents a promising agent for the treatment bacterial infections due to resistant pathogens. We describe a convergent synthesis of lysobactin …
Number of citations: 0 www.academia.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。